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molecular formula C12H11O2P B159298 Diphenylphosphinic acid CAS No. 1707-03-5

Diphenylphosphinic acid

Cat. No. B159298
M. Wt: 218.19 g/mol
InChI Key: BEQVQKJCLJBTKZ-UHFFFAOYSA-N
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Patent
US07531585B2

Procedure details

In 2.18 g (10.0 mmol) of diphenylphosphinic acid (manufactured by Aldrich Inc., Product No. 10, 852-9), 20 mL (10.0 mmol) of 0.5 N sodium hydroxide was added, stirred at room temperature for 10 minutes, then water was distilled off under reduced pressure. The obtained solid was washed with a small amount of methanol and dried to obtain 2.35 g (yield 98%) of the aimed product as white crystal. Decomposition temperature: 469° C.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)(=[O:9])[OH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+:17]>>[C:1]1([P:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)(=[O:8])[O-:9])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1.[Na+:17] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.18 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(O)(=O)C1=CC=CC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
water was distilled off under reduced pressure
WASH
Type
WASH
Details
The obtained solid was washed with a small amount of methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=CC=C1)P([O-])(=O)C1=CC=CC=C1.[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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